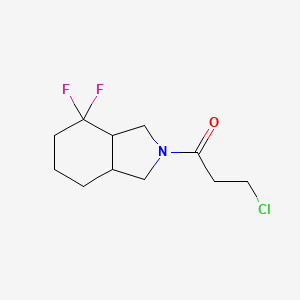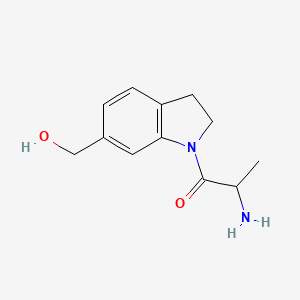
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one
Overview
Description
“2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one” is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. It is an indole derivative, which are known for their diverse biological and clinical applications .
Molecular Structure Analysis
Indole derivatives, including “2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one”, contain a benzenoid nucleus and have 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of this compound is not provided in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one” are not specified in the searched resources. Indole derivatives are generally crystalline and colorless in nature .Scientific Research Applications
Antitumor Activity
Indole derivatives, including compounds similar to 2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one, have been studied for their potential antitumor properties. Research has shown that these compounds can be effective against various human cancer cell lines, such as breast cancer (MDA-MB-231), lung adenocarcinoma (A549), promyelocytic leukemia (HL-60), erythromyeloblastoid (K-562), and B-lymphoblastoid (IM-9) using standard MTT assays .
Anti-HIV Activity
Indole derivatives have also been explored for their anti-HIV activity. Molecular docking studies and screening against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells have been performed on novel indolyl and oxochromenyl xanthenone derivatives, showing promising results .
Neuroprotective Agents
A series of indoline derivatives have been designed and synthesized as multifunctional neuroprotective agents to combat ischemic stroke. These compounds have demonstrated significant protective effects against H2O2-induced death of RAW 264.7 cells in antioxidant assays .
Antimicrobial Properties
The application of indole derivatives for the treatment of microbial infections is another area of interest. These compounds have shown various biologically vital properties, including antimicrobial activity, which makes them candidates for developing new treatments for infections .
Treatment of Disorders
Indole derivatives are being investigated for their potential in treating different types of disorders in the human body, including neurological disorders and metabolic diseases .
Molecular Docking Studies
Molecular docking studies are an essential part of drug discovery and development. Indole derivatives are often used in these studies to predict the orientation of the compound when bound to a protein target, which is crucial for understanding its potential efficacy as a therapeutic agent .
Synthesis of Novel Compounds
The synthesis of novel compounds using indole derivatives as a starting point is a common practice in medicinal chemistry. These new compounds are then evaluated for various biological activities, leading to the discovery of new drugs .
Drug Development
Finally, indole derivatives play a significant role in drug development. Their versatile chemical structure allows for modifications that can lead to improved efficacy, reduced toxicity, and better pharmacokinetic properties in potential new drugs .
Future Directions
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one”, as an indole derivative, may also hold promise for future research and development in various fields of medicine and pharmacology.
properties
IUPAC Name |
2-amino-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(13)12(16)14-5-4-10-3-2-9(7-15)6-11(10)14/h2-3,6,8,15H,4-5,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJKIFZAYHCBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=C(C=C2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




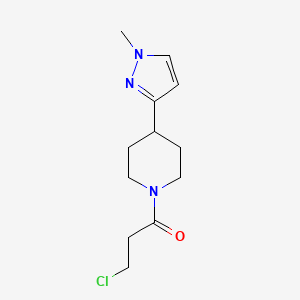
![5-(2-Azidoethyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478790.png)
![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1478791.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478792.png)
![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1478793.png)

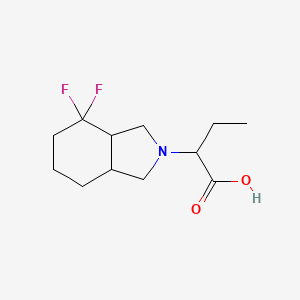
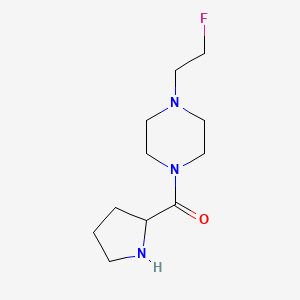
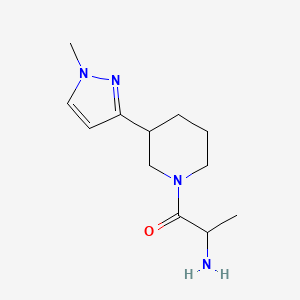
![3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478802.png)
![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-4-yl)methanone](/img/structure/B1478803.png)
![Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1478805.png)
